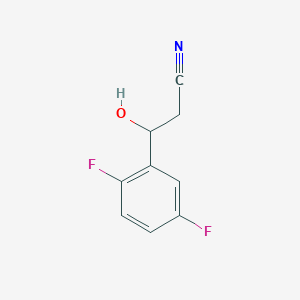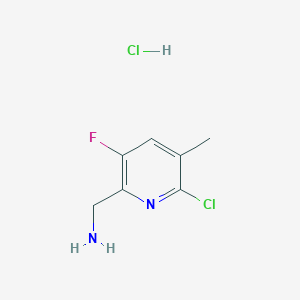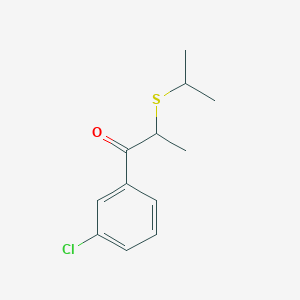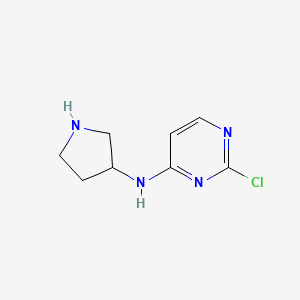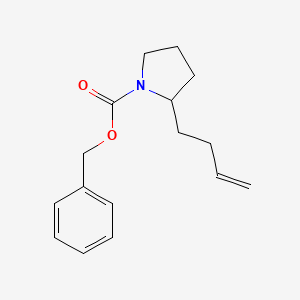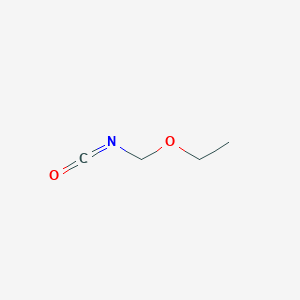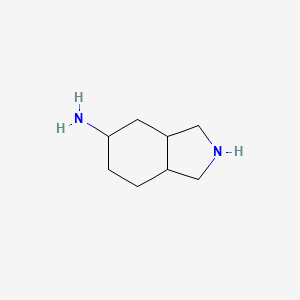
octahydro-1H-isoindol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-isoindol-5-amine is a heterocyclic organic compound with the molecular formula C8H15N It is a derivative of isoindole, characterized by a fully saturated ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-isoindol-5-amine can be achieved through several methods. One common approach involves the reduction of isoindole derivatives. For instance, the reduction of 1H-isoindole using hydrogenation techniques in the presence of a suitable catalyst such as palladium on carbon can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-isoindol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, oxo compounds, and fully saturated amine derivatives .
Scientific Research Applications
Octahydro-1H-isoindol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octahydro-1H-isoindol-5-amine involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Isoindole: The parent compound, which is less saturated and has different chemical properties.
Hexahydro-isoindoline: A similar compound with a partially saturated ring structure.
Tetrahydro-isoindole: Another related compound with a different degree of saturation.
Uniqueness
Octahydro-1H-isoindol-5-amine is unique due to its fully saturated ring structure, which imparts distinct chemical stability and reactivity compared to its less saturated counterparts. This makes it particularly valuable in applications requiring stable and robust chemical intermediates .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine |
InChI |
InChI=1S/C8H16N2/c9-8-2-1-6-4-10-5-7(6)3-8/h6-8,10H,1-5,9H2 |
InChI Key |
IFDHNURYHIZZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((Benzyloxy)carbonyl)-9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13509847.png)
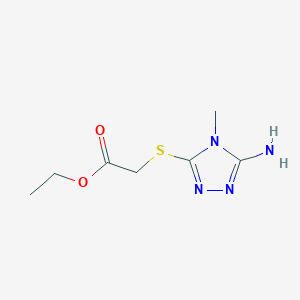
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)

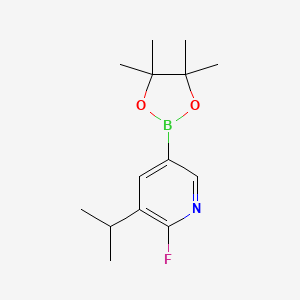
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
